molecular formula C7H7NO2 B12300391 2-Nitrotoluene-3,4,5,6-d4

2-Nitrotoluene-3,4,5,6-d4

Cat. No.: B12300391
M. Wt: 141.16 g/mol
InChI Key: PLAZTCDQAHEYBI-QFFDRWTDSA-N
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Description

2-Nitrotoluene-3,4,5,6-d4: is a deuterated form of 2-nitrotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrotoluene-3,4,5,6-d4 typically involves the nitration of toluene-3,4,5,6-d4. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the ortho position relative to the methyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure the selective nitration of the deuterated toluene .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrotoluene-3,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrotoluene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Nitrotoluene-3,4,5,6-d4 depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the aromatic ring .

Comparison with Similar Compounds

    2-Nitrotoluene: The non-deuterated form of 2-Nitrotoluene-3,4,5,6-d4.

    4-Nitrotoluene: A positional isomer with the nitro group at the para position.

    2,4-Dinitrotoluene: Contains two nitro groups at the ortho and para positions.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to trace the compound’s behavior in various chemical and biological systems .

Biological Activity

2-Nitrotoluene-3,4,5,6-d4 is a deuterated derivative of nitrotoluene, which is a compound of interest in various fields including organic chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its potential applications and effects.

PropertyValue
Molecular Formula C7H7D4N1O2
Molecular Weight 141.18 g/mol
IUPAC Name This compound
CAS Number 19430-06-1

The presence of deuterium in this compound allows for advanced tracking in metabolic studies and provides insights into its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological molecules. The nitro group can undergo reduction to form amino derivatives, which are known to participate in biological processes such as enzyme inhibition and receptor binding.

Toxicological Profile

Research indicates that nitrotoluene derivatives can exhibit varying degrees of toxicity. The acute toxicity (LD50) of related compounds suggests low to moderate toxicity levels:

  • Oral LD50 : >5000 mg/kg in rats
  • Dermal LD50 : >5000 mg/kg
  • Inhalation LC50 : >5500 mg/m³

These values indicate that while this compound has low toxicity, further studies are needed to fully understand its safety profile in specific applications .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focused on the inhibition of tyrosine phosphatase by nitrotoluene derivatives demonstrated that certain modifications could enhance inhibitory effects. This suggests potential therapeutic applications in conditions like diabetes and cancer where tyrosine phosphorylation plays a critical role .
  • Cellular Uptake and Metabolism :
    • Investigations into glucose uptake modulation revealed that nitrotoluene derivatives could influence insulin secretion pathways. This is particularly relevant for developing compounds aimed at improving metabolic disorders .
  • Anti-inflammatory and Analgesic Activity :
    • Preliminary findings suggest that this compound may exhibit anti-inflammatory properties through modulation of inflammatory cytokines. Additionally, analgesic activity was assessed using radioligand displacement assays, indicating potential utility in pain management therapies .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityToxicity Level
2-NitrotolueneModerate enzyme inhibitionLow
3-NitrotolueneHigh cytotoxicityModerate
4-NitrotolueneLow anti-inflammatory activityLow

This table illustrates how variations in the nitrotoluene structure can significantly impact both biological activity and toxicity.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

141.16 g/mol

IUPAC Name

1,2,3,4-tetradeuterio-5-methyl-6-nitrobenzene

InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

PLAZTCDQAHEYBI-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)[N+](=O)[O-])[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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